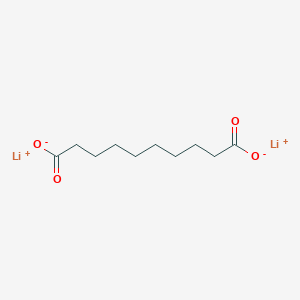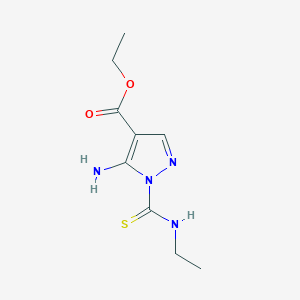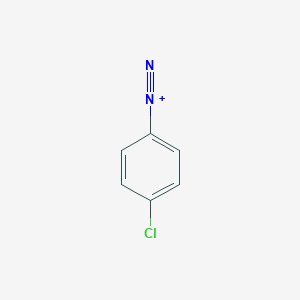
Benzenediazonium,4-chloro-
Übersicht
Beschreibung
Benzenediazonium,4-chloro- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific compound, Benzenediazonium,4-chloro-, has a chlorine atom substituted at the para position of the benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzenediazonium,4-chloro- is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to prevent decomposition . The reaction can be represented as follows:
4-chloroaniline+HNO2+HCl→4-chlorobenzenediazonium chloride+2H2O
Industrial Production Methods: In industrial settings, the preparation of diazonium salts like Benzenediazonium,4-chloro- follows similar principles but on a larger scale. Temperature control is crucial to ensure the stability of the diazonium salt, as higher temperatures can lead to decomposition into phenol .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions: Benzenediazonium,4-chloro- undergoes various substitution reactions where the diazonium group is replaced by other functional groups. Common substitutions include:
Hydroxylation: Reaction with water to form 4-chlorophenol.
Halogenation: Reaction with halides like potassium iodide to form 4-chloroiodobenzene.
Sandmeyer Reactions: Reaction with copper(I) chloride or bromide to form 4-chlorobenzene derivatives.
-
Coupling Reactions: Benzenediazonium,4-chloro- can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of an -N=N- bond .
Common Reagents and Conditions:
Nitrous Acid: Generated in situ from sodium nitrite and hydrochloric acid.
Copper(I) Halides: Used in Sandmeyer reactions.
Phenols and Aromatic Amines: Used in coupling reactions.
Major Products:
- 4-chlorophenol
- 4-chloroiodobenzene
- Azo compounds
Wissenschaftliche Forschungsanwendungen
Benzenediazonium,4-chloro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzenediazonium,4-chloro- involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium group can be replaced by various nucleophiles, leading to the formation of different products. The reaction mechanism often involves the loss of nitrogen gas (N₂), making the diazonium group an excellent leaving group .
Vergleich Mit ähnlichen Verbindungen
- Benzenediazonium chloride
- Benzenediazonium bromide
- Benzenediazonium tetrafluoroborate
Comparison: Benzenediazonium,4-chloro- is unique due to the presence of the chlorine atom at the para position, which can influence the reactivity and stability of the compound. Compared to unsubstituted benzenediazonium salts, the 4-chloro derivative may exhibit different reactivity patterns in substitution and coupling reactions .
Conclusion
Benzenediazonium,4-chloro- is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique reactivity and ability to form various derivatives make it an important compound in the field of chemistry.
Eigenschaften
CAS-Nummer |
17333-85-6 |
|---|---|
Molekularformel |
C6H4ClN2+ |
Molekulargewicht |
139.56 g/mol |
IUPAC-Name |
4-chlorobenzenediazonium |
InChI |
InChI=1S/C6H4ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1 |
InChI-Schlüssel |
DBEQHSWUYRYJMT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+]#N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1[N+]#N)Cl |
Key on ui other cas no. |
17333-85-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
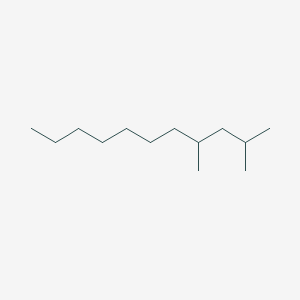

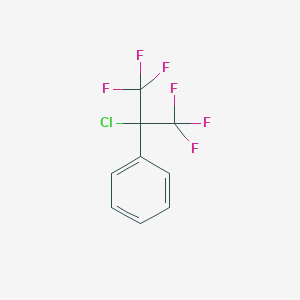
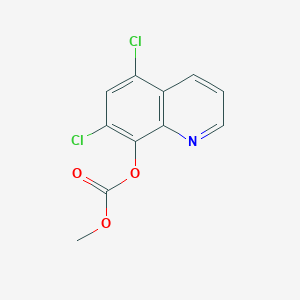
![Tricyclo[4.2.1.0]nonane,exo-](/img/structure/B102158.png)
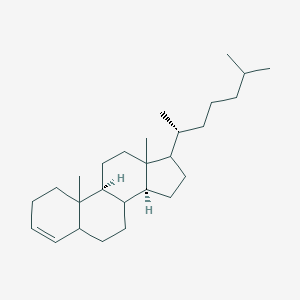
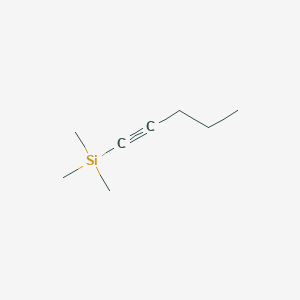
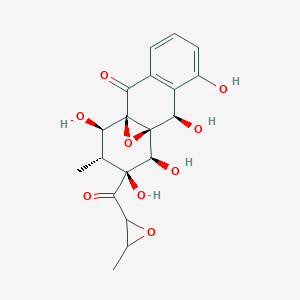
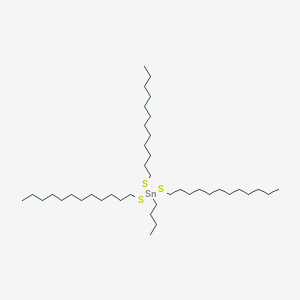
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
